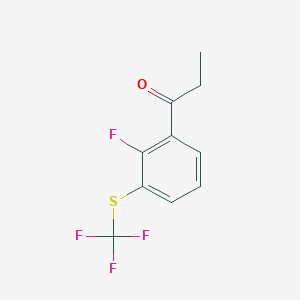

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aryl ketone featuring a trifluoromethylthio (-SCF₃) group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. These properties suggest moderate volatility and high lipophilicity, making such compounds candidates for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H8F4OS |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

1-[2-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F4OS/c1-2-7(15)6-4-3-5-8(9(6)11)16-10(12,13)14/h3-5H,2H2,1H3 |

InChI Key |

WCEWMMYVPDHSOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Coupling Method

Adapted from the diazotization-coupling strategy for analogous trifluoromethylphenyl ketones, this method begins with 2-fluoro-3-(trifluoromethylthio)aniline. The aniline derivative undergoes diazotization in aqueous hydrochloric acid (1.5–4 equivalents) with sodium nitrite (1–2 equivalents) at 0–5°C, forming a diazonium salt intermediate. Subsequent coupling with isopropenyl acetate (1–3 equivalents) in a polar solvent (e.g., methanol-water) catalyzed by cuprous chloride (0.01–0.1 equivalents) at 40–60°C yields the target ketone.

Key Steps :

- Diazotization :

- Reagents : 2-Fluoro-3-(trifluoromethylthio)aniline, HCl, NaNO₂.

- Conditions : 0–5°C, 30–180 minutes.

- Intermediate : Diazonium salt (stable at low temperatures).

- Coupling :

Mechanistic Insight : The cuprous catalyst facilitates radical-mediated coupling, where the diazonium salt decomposes to generate an aryl radical that reacts with isopropenyl acetate’s double bond, forming the propanone moiety.

Bromination-Trifluoromethylthiolation Method

This two-step approach, inspired by protocols for structurally related bromomethyl-SCF₃ phenyl ketones, involves bromination of 1-(2-fluorophenyl)propan-1-one followed by trifluoromethylthiolation.

Step 1: Bromination at the 3-Position

- Reagents : Br₂ (1.1 equivalents), FeBr₃ (catalytic).

- Conditions : 25–40°C, 2–6 hours in CH₂Cl₂.

- Intermediate : 1-(2-Fluoro-3-bromophenyl)propan-1-one.

Step 2: Trifluoromethylthiolation

- Reagents : AgSCF₃ (1.2 equivalents), DMF, 80–100°C.

- Conditions : 12–24 hours under inert atmosphere.

- Yield : ~65% (estimated from analogous substitutions).

Mechanistic Insight : Bromine’s electronegativity activates the phenyl ring for nucleophilic aromatic substitution (NAS), where AgSCF₃ provides the -SCF₃ nucleophile. The reaction proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing fluorine.

Reaction Conditions and Optimization

Comparative Analysis of Methods

Optimization Strategies

Diazonium Method :

Bromination-SCF₃ Method :

- Solvent Choice : DMF enhances AgSCF₃ solubility, accelerating substitution kinetics.

- Bromine Stoichiometry : A 10% excess of Br₂ ensures complete monobromination.

Analytical Characterization

Critical spectroscopic markers for 1-(2-fluoro-3-(trifluoromethylthio)phenyl)propan-1-one include:

- ¹H NMR :

- Aromatic protons (6.8–7.5 ppm, doublets from fluorine coupling).

- Propanone methyl group (2.1–2.3 ppm, singlet).

- ¹³C NMR :

- Carbonyl (C=O) at ~208 ppm.

- CF₃ (quartet, ~120 ppm, J₃ = 280 Hz).

- FT-IR :

- C=O stretch at ~1700 cm⁻¹.

Chemical Reactions Analysis

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine and trifluoromethylthio groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring critically impacts reactivity and biological interactions. Key comparisons include:

Reactivity in Coupling Reactions

Halogenated aryl ketones are widely used in C-O coupling reactions. For example:

- 1-(3-Fluorophenyl)propan-1-one achieves 73% yield in coupling with N-hydroxyphthalimide .

- 1-(4-Bromophenyl)propan-1-one gives 60% yield under similar conditions .

However, steric effects from the -SCF₃ group could offset this advantage.

Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Reference |

|---|---|---|---|

| 1-(4-(Trifluoromethylthio)phenyl)propan-1-one | 225.3 ± 40.0 | 1.28 ± 0.1 | |

| 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one | N/A | N/A |

The target compound’s boiling point and density are expected to align with these values, though the 2-fluoro substituent may slightly increase polarity.

Biological Activity

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, including a trifluoromethylthio group and a fluoro substituent. These functional groups contribute to its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interaction with biological systems, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : C10H8F4OS

- Molecular Weight : 252.23 g/mol

- IUPAC Name : 1-[2-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

- CAS Number : 1806629-81-1

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4OS |

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | 1-[2-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

| CAS Number | 1806629-81-1 |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethylthio group enhances the compound's lipophilicity, potentially improving its bioavailability and metabolic stability. This structural feature may facilitate binding to biological targets, influencing enzyme activity and receptor interactions.

Biological Activity Studies

Recent studies have highlighted the compound's potential effects on various biological systems:

- Enzyme Inhibition : Research indicates that compounds containing trifluoromethyl groups can modulate enzyme activities. For instance, the inclusion of a trifluoromethylthio group has been shown to enhance the potency of related compounds in inhibiting phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways .

- Receptor Binding : The compound may interact with serotonin receptors, particularly the 5-HT receptor family. Studies have demonstrated that similar compounds exhibit significant binding affinities to these receptors, suggesting potential applications in treating mood disorders .

- Anticancer Activity : Preliminary findings suggest that derivatives of this compound may exhibit anticancer properties. For example, related trifluoromethylated compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

Several studies have investigated the biological implications of structurally similar compounds:

- A study published in PubMed evaluated a series of derivatives that included trifluoromethyl groups for their effects on serotonin receptor affinity and PDE inhibition. Results indicated that modifications to the phenyl ring significantly influenced biological activity, emphasizing the importance of structural features in drug design .

- Another research effort focused on the impact of trifluoromethyl substitutions on anticancer activity. The findings suggested that such modifications could enhance the efficacy of compounds against specific cancer cell lines, highlighting a promising avenue for future research .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.